![molecular formula C20H19ClFN3O2 B2832125 N-(3-氯-4-氟苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-嘧啶并[2,1-b]喹唑啉-3-甲酰胺 CAS No. 1574596-17-0](/img/structure/B2832125.png)
N-(3-氯-4-氟苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-嘧啶并[2,1-b]喹唑啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a quinazoline derivative . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties, and many of them are approved for antitumor clinical use . They are often used in targeted therapy directed at specific molecular pathways .
Synthesis Analysis
The synthesis of quinazoline derivatives is a topic of ongoing research. They are often synthesized by adopting green chemistry principles . An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material has been discussed . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .Molecular Structure Analysis
Quinazoline derivatives, including “N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide”, have a complex molecular structure. The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, the compounds 2,3-di(thio-4-chlorophenyl)quinoxaline and N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine showed high inhibition activity on Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .科学研究应用
Antiproliferative Efficacy in Colon Cancer Cells
The compound DW-8, a member of the 4-anilinoquinazoline analogues, has demonstrated significant antiproliferative efficacy in colon cancer cells. In particular, it exhibits selective cytotoxicity against colorectal cancer cell lines (HCT116, HT29, and SW620) with IC50 values of 8.50 µM, 5.80 µM, and 6.15 µM, respectively. Importantly, DW-8 maintains a favorable selectivity index in colon cancer cells compared to non-cancerous colon cells . The mechanisms underlying its antiproliferative effects involve cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway (caspase-9, caspases-3, and 7), nuclear fragmentation, and increased levels of reactive oxygen species (ROS).
EGFR Inhibitory Activity
Molecular docking studies have revealed that this compound binds to the epidermal growth factor receptor (EGFR) in a manner consistent with its inhibitory activity. This finding suggests potential applications in targeting EGFR-related pathways .
Potential Therapeutic Agent in Bladder Cancer (NMIBC)
Immunotherapy is commonly used to enhance immune responses in patients with non-muscle-invasive bladder cancer (NMIBC). Quinazoline derivatives, including our compound of interest, may play a role in this context .
Synthesis of Gefitinib
An improved protocol for the synthesis of gefitinib, a well-known anticancer drug, involves the use of intermediates related to our compound. This underscores its relevance in drug development .
作用机制
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects the modulation of growth factor signaling . This leads to a decrease in the proliferation of cancer cells that overexpress EGFR .
Pharmacokinetics
Similar compounds like gefitinib are administered orally and are metabolized primarily in the liver .
Result of Action
The inhibition of EGFR tyrosine kinase by this compound leads to a decrease in the proliferation of cancer cells that overexpress EGFR . This can lead to a reduction in tumor size and potentially slow the progression of the disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other medications can affect the compound’s metabolism and excretion, potentially altering its efficacy and toxicity .
未来方向
The future directions of research on “N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” and other quinazoline derivatives are promising. They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Moreover, anilino quinazoline-based PET probes have been developed and demonstrated to be a powerful non-invasive imaging tool for differentiating EGFR mutation status and stratifying NSCLC patients for EGFR-TKI treatment . These results motivate further investigation of the cancer treatment efficacy of non-radioactive F-MPG and its analogue .
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c1-24-17-10-12(19(26)23-13-6-8-16(22)15(21)11-13)5-7-14(17)20(27)25-9-3-2-4-18(24)25/h5-8,10-11,18H,2-4,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYXCTRIZVEPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。